molecular formula C9H17NO2 B1586380 Ethyl 2-(piperidin-4-yl)acetate CAS No. 59184-90-6

Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380
CAS No.: 59184-90-6
M. Wt: 171.24 g/mol
InChI Key: IHSUFLCKRIHFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperidin-4-yl)acetate is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(piperidin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other substituted derivatives

Scientific Research Applications

Synthesis of Ethyl 2-(piperidin-4-yl)acetate

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetate or its derivatives under specific conditions. Various methods have been reported, including:

  • Using Cesium Carbonate in DMF : This method involves dissolving piperidine derivatives with ethyl acetate in N,N-dimethylformamide (DMF) and stirring at elevated temperatures. The reaction yields high purity products, often exceeding 90% .
  • Microwave-Assisted Synthesis : Utilizing microwave reactors has been shown to enhance reaction efficiency and yield for synthesizing this compound .

Biological Activities

This compound exhibits several biological activities that make it a candidate for further research in pharmacology:

Antiproliferative Effects

Research has indicated that derivatives of this compound possess antiproliferative properties against various cancer cell lines. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's efficacy against human leukemia cells, suggesting potential applications in cancer therapy .

NLRP3 Inflammasome Inhibition

Recent studies have explored the compound's role as an NLRP3 inflammasome inhibitor. Compounds derived from this compound have demonstrated the ability to prevent NLRP3 activation and subsequent inflammatory responses in macrophages, indicating its potential use in treating inflammatory diseases .

Medicinal Chemistry Applications

Given its structural characteristics, this compound serves as an important intermediate in the synthesis of various pharmaceuticals:

Development of Analgesics and Anxiolytics

The piperidine moiety is commonly found in many analgesic and anxiolytic drugs. This compound can be modified to create new compounds with improved therapeutic profiles for pain management and anxiety disorders.

Synthesis of Novel Drug Candidates

The compound can be utilized as a building block for synthesizing new drug candidates targeting different biological pathways, especially those related to neuropharmacology.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study on Antiproliferative EffectsCancer Cell LinesDemonstrated significant inhibition of proliferation in leukemia cells when modified with specific substituents.
NLRP3 Inhibition ResearchInflammatory DiseasesShowed that derivatives could inhibit NLRP3 activation, reducing inflammation in THP-1 macrophages.

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the ester group.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

    2-(Piperidin-4-yl)acetic acid: The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to other piperidine derivatives. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Ethyl 2-(piperidin-4-yl)acetate is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇NO₂ and a molecular weight of approximately 171.24 g/mol. The structure features a piperidine ring substituted at the 4-position with an ethyl acetate moiety, which contributes to its biological activity.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Reaction with Piperidine Derivatives : Utilizing piperidine derivatives and acetic acid under controlled conditions to yield the compound.
  • Use of Catalysts : Employing catalysts like cesium carbonate in solvents such as N,N-dimethylformamide (DMF) to enhance reaction efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties, particularly in relation to its potential as a psychoactive substance. Its structural similarity to other psychoactive compounds suggests it may influence neurotransmitter systems, although specific effects and mechanisms remain under investigation .

Case Studies

  • Case Study on Neurotoxicity : A literature review highlighted instances of adverse effects associated with the use of compounds structurally related to this compound. These reports emphasize the need for caution in its therapeutic application due to potential neurotoxic effects observed in certain cases .
  • Therapeutic Applications : In experimental models, this compound has shown promise in treating conditions like anxiety and depression due to its interaction with serotonin receptors, indicating potential as an antidepressant agent .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications at the piperidine ring can significantly impact biological activity. For instance, substituents on the piperidine ring were found to enhance inhibitory activity against specific biological targets, indicating that further optimization could lead to more potent derivatives .

Comparative Efficacy

A comparative analysis of this compound with other piperidine-based compounds demonstrated varying degrees of efficacy in inhibiting histone acetyltransferases (HATs), which are crucial in gene regulation. The compound exhibited moderate inhibitory activity, suggesting its potential role in cancer therapy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalPotential antidepressant effects
HAT InhibitionModerate inhibition observed

Q & A

Q. How can synthetic routes for Ethyl 2-(piperidin-4-yl)acetate be optimized for higher yield and purity?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 2-fluoro-5-nitropyridine with 2-(piperidin-4-yl)acetic acid ethyl ester in 1-methyl-2-pyrrolidone (NMP) with sodium bicarbonate as a base achieves moderate yields (~54%) after silica gel chromatography . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like NMP enhance reaction rates due to improved solubility of intermediates.
  • Base choice : Sodium bicarbonate minimizes side reactions compared to stronger bases.
  • Purification : Gradient elution (e.g., 0–50% ethyl acetate in petroleum ether) improves separation of nitro-substituted byproducts .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Focus

  • LC-MS : Provides molecular weight confirmation (e.g., observed m/z 294.15 for intermediates) and monitors reaction progress .
  • NMR : 1^1H and 13^13C NMR identify key structural features, such as the piperidine ring (δ ~2.5–3.5 ppm for N–CH2_2) and ester carbonyl (δ ~170 ppm) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the piperidine ring in this compound influence its biological activity?

Basic Research Focus
The piperidine moiety enhances binding to central nervous system (CNS) targets due to:

  • Conformational flexibility : Allows adaptation to hydrophobic pockets in receptors.
  • Hydrogen bonding : The nitrogen atom interacts with aspartate residues in enzymes (e.g., monoamine oxidases) .
  • Derivatization potential : Functionalization at the 4-position (e.g., introducing amino or hydroxyl groups) modulates selectivity and potency .

Q. What crystallographic techniques are used to resolve the conformational dynamics of this compound derivatives?

Advanced Research Focus

  • Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions. For example, SHELX software refines structures with high-resolution data (R factor <0.04) .
  • Torsion angle analysis : Reveals preferred conformations of the piperidine ring (e.g., chair vs. boat) and ester group orientation .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry space groups .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?

Advanced Research Focus

  • Core modifications : Replacing the ethyl ester with methyl or propanoate groups alters metabolic stability (e.g., Ethyl 2-(4-aminopiperidin-4-yl)propanoate shows 30% higher CNS penetration) .
  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO2_2) to the pyridine ring enhances antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
  • Quantitative SAR (QSAR) : Computational models predict logP and polar surface area to optimize blood-brain barrier permeability .

Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying conditions?

Advanced Research Focus

  • Controlled kinetic studies : Compare reaction rates in aprotic vs. protic solvents to identify solvent-dependent pathways (e.g., competing ester hydrolysis in aqueous media) .
  • Isotopic labeling : 18^{18}O-tracing clarifies whether ester cleavage occurs via acid- or base-catalyzed mechanisms .
  • Cross-validation : Pair HPLC purity data with 1^1H NMR integration to detect low-abundance impurities masking yield discrepancies .

Q. How can enantiomeric separation of this compound derivatives be achieved for pharmacological studies?

Advanced Research Focus

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) to resolve enantiomers (α >1.2) .
  • Diastereomeric salt formation : React with (-)-di-p-toluoyl-D-tartaric acid to crystallize enantiopure forms .
  • Dynamic kinetic resolution : Employ lipase-catalyzed transesterification to favor the R-enantiomer (>90% ee) .

Q. What computational methods predict the metabolic stability of this compound analogs?

Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates activation energies for ester hydrolysis pathways (e.g., ΔG‡ ~25 kcal/mol for base-catalyzed cleavage) .
  • Molecular docking : Simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET prediction : Tools like SwissADME estimate half-life (>2 hours) and hepatic extraction ratio (<0.3) for lead compounds .

Properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSUFLCKRIHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375173
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59184-90-6
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59184-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16.5 g (0.1 mol) Ethyl 4-pyridylacetate, 8.4 mL (0.1 mol) 12N hydrochloric acid and 2.5 g platinum oxide were dissolved in absolute ethanol and hydrogenated at 40 psi hydrogen on a Parr shaker. After 1 hour, the contents of the vessel were filtered and concentrated in vacuo yielding 27.79 g of ethyl 4-piperidinylacetate.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-4-pyridylacetate (5 g) is dissolved in ethanol (30 mL), treated with platinum oxide catalyst (30 mg) and hydrogenated on a Parr apparatus for 4 hr. The catalyst is filtered off and the ethyl-4-piperidinylacetate is isolated by removal of the solvent under vacuum. This material is then dissolved in acetonitrile (50 mL) and treated with 4-chlorobenzyl chloride (4.9 g) and sodium carbonate (10 g). The resulting mixture is heated in methanol (30 mL) and treated with a solution of lithium hydroxide (2 g) in water (10 mL). The mixture is allowed to stand overnight. Addition of 47.6 mL of 1 N HCI solution followed by concentration and extraction of the residue with chloroform provides the desired 1-(4-chlorobenzyl)-4-piperidylacetic acid. A portion of this material (1 g) is dissolved in methylene chloride and treated with 1,1′-carbonyldiimidazole (0.65 g) and allowed to stand overnight. This solution is then treated with 2-methylindoline (0.5 g). After 2 h the resulting mixture is washed 3 times with water dried and concentrated. Purification by column chromatography on silica gel provides 1.2 g of the desired 2-(1-[4-chlorobenzyl]piperidin-4-yl)-1-(2-methylindolin-1-yl)-1-ethanone (Compound 1). The dihydrochloride salt is subsequently prepared (Compound 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(piperidin-4-yl)acetate
Ethyl 2-(piperidin-4-yl)acetate
Ethyl 2-(piperidin-4-yl)acetate
Ethyl 2-(piperidin-4-yl)acetate
Ethyl 2-(piperidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.